molecular formula C60H93N19O27S2 B14439271 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-70-8

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Cat. No.: B14439271
CAS No.: 77368-70-8
M. Wt: 1576.6 g/mol
InChI Key: SGFKFRJLRAPMFH-UHFFFAOYSA-N
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Description

Tallysomycin S(sub 5b) copper complex is a derivative of tallysomycin, which belongs to the bleomycin family of antitumor antibiotics. This compound is known for its potent antimicrobial and antitumor activities. The incorporation of copper into the tallysomycin structure enhances its biological activity, making it a promising candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S(sub 5b) copper complex involves the biosynthetic production of tallysomycin derivatives through precursor amine-feeding fermentation. Specific diamines are incorporated into the tallysomycin structure during fermentation, resulting in the formation of new derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The complex is typically isolated and purified using column chromatography techniques .

Industrial Production Methods: Industrial production of tallysomycin S(sub 5b) copper complex involves optimizing fermentation conditions to maximize yield. Factors such as the type of fermentation medium, temperature, pH, and the presence of specific nutrients and precursors are carefully controlled to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Tallysomycin S(sub 5b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper ions, which can facilitate redox processes .

Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S(sub 5b) copper complex include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products: The major products formed from the reactions of tallysomycin S(sub 5b) copper complex depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Tallysomycin S(sub 5b) copper complex has a wide range of scientific research applications. In chemistry, it is used as a model compound to study metal-ligand interactions and redox processes. In biology and medicine, it is investigated for its antimicrobial and antitumor properties. The compound has shown potential in treating various bacterial infections and cancers . Additionally, it is used in industrial applications for its antimicrobial properties, making it suitable for use in coatings and materials to prevent microbial growth .

Mechanism of Action

The mechanism of action of tallysomycin S(sub 5b) copper complex involves the generation of reactive oxygen species (ROS) through Fenton-type reactions facilitated by the copper ions. These ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death . The compound targets specific molecular pathways involved in oxidative stress and apoptosis, making it effective against cancer cells and pathogenic microorganisms .

Properties

CAS No.

77368-70-8

Molecular Formula

C60H93N19O27S2

Molecular Weight

1576.6 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C60H93N19O27S2/c1-18(82)10-67-6-7-69-50(95)26-15-107-55(73-26)27-16-108-56(74-27)43(93)54(106-57-41(91)39(89)33(63)22(5)100-57)79-52(97)35(21(4)83)75-32(86)9-28(84)20(3)72-53(98)36(77-51(96)34-19(2)47(64)78-49(76-34)24(8-31(62)85)70-11-23(61)48(65)94)44(25-12-68-17-71-25)103-59-46(40(90)37(87)29(13-80)102-59)104-58-42(92)45(105-60(66)99)38(88)30(14-81)101-58/h12,15-18,20-24,28-30,33,35-46,54,57-59,67,70,80-84,87-93H,6-11,13-14,61,63H2,1-5H3,(H2,62,85)(H2,65,94)(H2,66,99)(H,68,71)(H,69,95)(H,72,98)(H,75,86)(H,77,96)(H,79,97)(H2,64,76,78)

InChI Key

SGFKFRJLRAPMFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCNCC(C)O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

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